(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 101055-56-5
VCID: VC20766588
InChI: InChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3/t14-/m0/s1
SMILES: CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one

CAS No.: 101055-56-5

Cat. No.: VC20766588

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one - 101055-56-5

Specification

CAS No. 101055-56-5
Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Standard InChI InChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3/t14-/m0/s1
Standard InChI Key QMSFVKQUCYMTLD-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)[C@H]1N(C(=O)CN1C(=O)C2=CC=CC=C2)C
SMILES CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C
Canonical SMILES CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C

Introduction

(2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a synthetic organic compound with a unique structure, featuring a benzoyl group, a tert-butyl group, and a methylimidazolidinone ring. Its chemical formula is C₁₅H₂₀N₂O₂, and it has a CAS number of 101055-56-5 . This compound has garnered significant attention in various fields of research, particularly for its potential biological activities and applications in organic synthesis.

Synthesis Methods

The synthesis of (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one typically involves the reaction of benzoyl chloride with 2-tert-butyl-3-methylimidazolidin-4-one in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production

Industrial production may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Purification steps like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions and Transformations

(2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one can undergo various chemical reactions:

  • Oxidation: Using reagents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.

  • Reduction: Using agents such as lithium aluminum hydride to yield reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or alcohols replace the benzoyl moiety.

Biological Activity and Applications

This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which may modulate their activity .

Applications in Research

  • Chemistry: Used as a building block in organic synthesis for preparing more complex molecules.

  • Biology: Studied for its potential biological activity.

  • Medicine: Explored as a pharmaceutical intermediate in drug synthesis.

  • Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

CompoundStructure FeaturesUnique Aspects
(2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-oneBenzoyl, tert-butyl, methyl groupsUnique steric and electronic properties
1-Benzoyl-2-tert-butylimidazolidin-4-oneSimilar but lacks methyl groupDifferent reactivity profile
1-Benzoyl-3-methylimidazolidin-4-oneSimilar but lacks tert-butyl groupDifferent stability and applications

The presence of both tert-butyl and methyl groups in the imidazolidinone ring of (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one imparts distinct properties compared to similar compounds, influencing its reactivity and potential applications.

Future Research Directions

Future research should focus on further elucidating the biological mechanisms of action and exploring its potential as a lead compound for developing new therapies, particularly in the anticancer and antimicrobial fields. Additionally, optimizing synthetic methods to improve yield and purity will be crucial for industrial applications .

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